Methyl 2-diazo-3-butenoate
Description
Properties
CAS No. |
126554-35-6 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
methyl 2-diazobut-3-enoate |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(7-6)5(8)9-2/h3H,1H2,2H3 |
InChI Key |
RCHAWIWORXGKLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C=C |
Origin of Product |
United States |
Q & A
Q. What are the optimal synthetic conditions for preparing Methyl 2-diazo-3-butenoate, and how do reaction parameters influence yield?
Answer: The synthesis typically involves stepwise protocols, such as diazo transfer or condensation reactions. For example, analogous methyl ester syntheses use bases like N,N-diisopropylethylamine (DIPEA) under controlled temperatures (e.g., 35°C) to optimize intermediate stability and minimize side reactions . Key parameters include stoichiometric ratios of reagents, reaction duration (6–48 hours), and temperature gradients during work-up (e.g., precipitation induction with LP solvent). Systematic optimization via fractional factorial design can isolate critical variables like base strength or solvent polarity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the diazo group (-N₂) and α,β-unsaturated ester moiety. Infrared (IR) spectroscopy identifies C=O (ester, ~1700 cm⁻¹) and N=N (diazo, ~2100 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular ion peaks. For example, analogous compounds in triazine syntheses prioritize monitoring diazo decomposition via real-time IR to detect intermediates .
Q. What are the common reaction pathways for this compound in cycloaddition or annulation reactions?
Answer: The compound’s diazo and conjugated ester groups enable [3+2] cycloadditions with alkynes or alkenes to form pyrazoles or pyrroles. Methodology should include inert atmosphere (N₂/Ar) to suppress diazo dimerization and catalytic systems (e.g., Rh(II) carboxylates) to enhance regioselectivity. Solvent choice (e.g., DCM vs. THF) impacts reaction kinetics and byproduct formation.
Q. How should researchers handle and store this compound to prevent thermal decomposition?
Answer: Store at –20°C in amber vials under inert gas. Avoid prolonged exposure to light or moisture. For reactions, use Schlenk lines for degassing solvents and maintain temperatures below 40°C. Stability assays (e.g., TGA/DSC) can quantify decomposition thresholds under varying conditions .
Advanced Questions
Q. How can researchers resolve contradictions in reported reaction outcomes for diazo transfer reactions involving this compound?
Answer: Contradictions often arise from unaccounted variables like trace moisture or oxygen. Design a multivariate analysis to test hypotheses:
Q. What experimental designs are recommended to study the thermal instability of this compound during prolonged reactions?
Answer: Implement isothermal calorimetry to quantify heat flow during decomposition. Pair with kinetic studies (Eyring plots) to derive activation parameters. For synthetic workflows, use flow chemistry to reduce residence time or employ cryogenic reactors (–30°C). Real-time NMR/MS monitoring can correlate instability with byproduct profiles .
Q. How can isotopic labeling (e.g., ¹⁵N₂) elucidate the mechanistic role of this compound in metal-catalyzed reactions?
Answer: Synthesize ¹⁵N₂-labeled analogs to track nitrogen migration in catalytic cycles. Use kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise pathways. For example, Rh(II)-catalyzed insertions can be probed via ¹⁵N NMR to map metallocarbene intermediates.
Q. What scalability challenges arise in multi-step syntheses using this compound, and how can they be mitigated?
Answer: Key issues include diazo group lability and exothermic decomposition at scale. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
